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molecular formula C8H3ClF6 B1585896 3,5-Bis(trifluoromethyl)chlorobenzene CAS No. 328-72-3

3,5-Bis(trifluoromethyl)chlorobenzene

Cat. No. B1585896
M. Wt: 248.55 g/mol
InChI Key: OXMBWPJFVUPOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07102046B2

Procedure details

0.382 g (7.2 mmol) of acrylonitrile, 38.7 mg (120 μmol) of NBu4Br, 6.7 mg (30 μmol) of palladium acetate and 26.7 mg (120 μmol) of phenyldi(t-butyl)phosphine are weighed into a Schlenk vessel. 1.49 g (6 mmol) of 3,5-bis(trifluoromethyl)chlorobenzene and 1.53 ml (7.2 mmol) of dicyclohexylmethylamine and also 3.5 ml of dimethylacetamide are then added. The Schlenk vessel is placed in a heating bath at 130° C. and the contents are stirred. After 4 hours, the contents are poured into 30 ml of water and the product is extracted by shaking with t-butyl methyl ether. After drying the organic phase over MgSO4, the solvent is removed under reduced pressure and the product is isolated. Orange oil, yield: 69%.
Quantity
0.382 g
Type
reactant
Reaction Step One
Quantity
26.7 mg
Type
reactant
Reaction Step One
Quantity
6.7 mg
Type
catalyst
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step Two
Quantity
1.53 mL
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].C1(P(C(C)(C)C)C(C)(C)C)C=CC=CC=1.[F:20][C:21]([F:34])([F:33])[C:22]1[CH:23]=[C:24](Cl)[CH:25]=[C:26]([C:28]([F:31])([F:30])[F:29])[CH:27]=1.C1(C(N)C2CCCCC2)CCCCC1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.CC(N(C)C)=O>[F:20][C:21]([F:33])([F:34])[C:22]1[CH:23]=[C:24]([CH:25]=[C:26]([C:28]([F:29])([F:30])[F:31])[CH:27]=1)[CH:3]=[CH:2][C:1]#[N:4] |f:4.5.6|

Inputs

Step One
Name
Quantity
0.382 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
26.7 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C(C)(C)C)C(C)(C)C
Name
Quantity
6.7 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
1.49 g
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)Cl)(F)F
Name
Quantity
1.53 mL
Type
reactant
Smiles
C1(CCCCC1)C(C1CCCCC1)N
Name
Quantity
3.5 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the contents are stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The Schlenk vessel is placed in a heating bath at 130° C.
EXTRACTION
Type
EXTRACTION
Details
the product is extracted
STIRRING
Type
STIRRING
Details
by shaking with t-butyl methyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic phase over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product is isolated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
FC(C=1C=C(C=CC#N)C=C(C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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